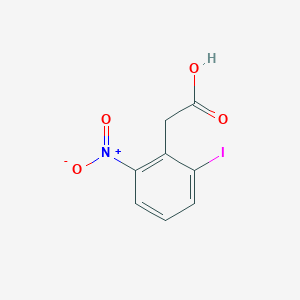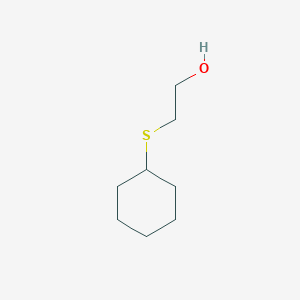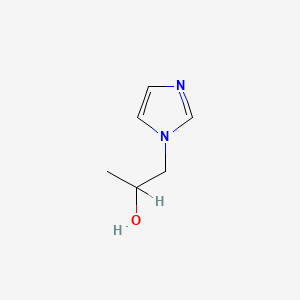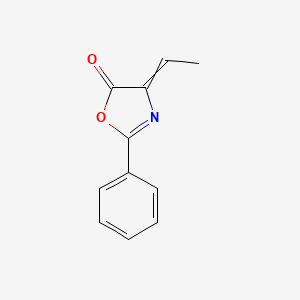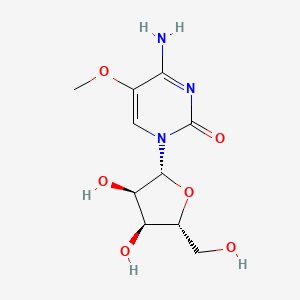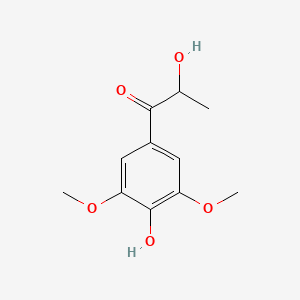
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Übersicht
Beschreibung
The compound “2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is also known as “1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one” or "Syringylpropanone" . It has a molecular weight of 210.2265 and a linear formula of C11H14O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H14O4 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 340°C at 760 mmHg . The flash point is 130.1 .Wissenschaftliche Forschungsanwendungen
Formation and Decomposition in Lignin
Li, Lundquist, and Stenhagen (1996) studied the acid treatment of birch lignin, noting the formation of compounds like 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. They observed that these compounds are major reaction products in lignin acidolysis, suggesting their role in lignin chemistry and potential applications in lignin valorization (Li, Lundquist, & Stenhagen, 1996).
Pyrolytic Behavior Analysis
Furutani et al. (2018) theoretically investigated the vapor-phase pyrolytic behavior of syringol-type monolignol compounds, including 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This research is crucial for understanding the thermal decomposition processes of lignin-derived compounds, providing insights into biomass conversion and energy production (Furutani et al., 2018).
Synthesis Improvement
Pepper, Sundaram, and Dyson (1971) improved the synthesis of compounds like 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol, closely related to 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Their work provides a methodological framework for synthesizing similar compounds, which could be used in various chemical and pharmaceutical applications (Pepper, Sundaram, & Dyson, 1971).
Reaction Dependency on Acid Type
Imai, Yokoyama, and Matsumoto (2011) explored the acidolysis of lignin and found that the type of acid used significantly affects the reaction outcome, including the formation of compounds like 1-hydroxy-3-(3,4-dimethoxyphenyl) propan-2-one. This research is vital for the development of efficient and sustainable lignin valorization strategies (Imai, Yokoyama, & Matsumoto, 2011).
Impact on Agrobacterium-Mediated Gene Transfer
Joubert et al. (2002) studied the effects of phenolic compounds, including 1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)-propan-1-one, on Agrobacterium virulence gene induction and gene transfer. This research could have implications for plant biotechnology, particularly in the field of genetic engineering (Joubert et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJXVDFLHJNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556278 | |
| Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
38209-33-5 | |
| Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








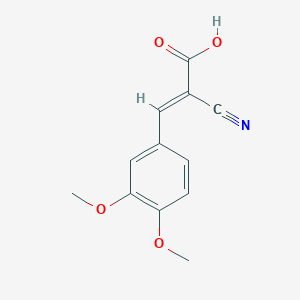

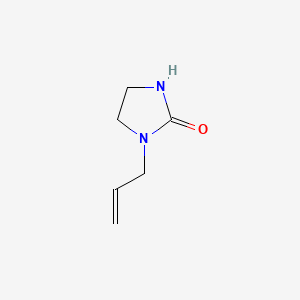
![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)
